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RIBONUCLEASE T2 FROM ASPERGILLUS ORYZAE - 37278-25-4

RIBONUCLEASE T2 FROM ASPERGILLUS ORYZAE

Catalog Number: EVT-1508167
CAS Number: 37278-25-4
Molecular Formula:
Molecular Weight: 0
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Product Introduction

Structural Characterization of Ribonuclease T2

Primary Amino Acid Sequence and Post-Translational Modifications

Determination of the 239-Residue Polypeptide Chain

The primary structure of Ribonuclease T2 (RNase T2) from Aspergillus oryzae was resolved through peptide mapping techniques. Enzymatic digestions using Achromobacter lyticus protease I, Staphylococcus aureus V8 protease, and α-chymotrypsin were applied to cyanogen bromide-derived peptides from the reduced and S-carboxymethylated (or S-aminoethylated) protein. This systematic approach confirmed a single polypeptide chain of 239 amino acid residues with a calculated molecular mass of 29.155 kDa for the non-glycosylated protein [1]. The sequence revealed low similarity (<20%) with the guanylic-acid-specific RNase T1 from the same fungus, though key residues for catalytic function were conserved [1] [5].

Glycosylation Sites (Asn15, Asn76, Asn239) and Carbohydrate Content (7.9%)

RNase T2 is a glycoprotein with a carbohydrate mass fraction of 7.9%. Glycosylation occurs exclusively via N-linkage at three asparagine residues: Asn15, Asn76, and Asn239. Site-specific analysis confirmed these positions as modification sites, with Asn239 located near the C-terminus. The glycosylation contributes to the observed molecular weight of ~36 kDa in native conditions, accounting for the discrepancy from the theoretical unmodified mass [1] [7]. Glycans stabilize the protein structure and influence solubility but are dispensable for catalytic activity [5].

Disulfide Bond Architecture and Structural Stability

RNase T2 contains two conserved disulfide bonds (Cys31–Cys87 and Cys57–Cys73) critical for structural integrity. Equilibrium unfolding studies using guanidine hydrochloride and thermal denaturation revealed reversible unfolding with slow kinetics (hours). Key stability parameters include:

  • ΔGunf (water, 25°C): 5.3 kcal·mol⁻¹
  • Tm (pH 7.5): 55.3°C
  • ΔHunf: 119.1 kcal·mol⁻¹The protein’s stability arises primarily from kinetic trapping in the native state due to slow unfolding rates rather than thermodynamic dominance [4] [7]. Disruption of disulfide bonds reduces refolding efficiency and abolishes enzymatic activity.

Table 1: Key Structural Features of RNase T2

FeatureDetailFunctional Implication
Amino Acid Residues239Catalytic core & substrate binding
Glycosylation SitesAsn15, Asn76, Asn239Stability and solubility enhancement
Carbohydrate Content7.9% of massContributes to observed MW (36 kDa)
Disulfide BondsCys31–Cys87, Cys57–Cys73Tertiary structure stabilization

Three-Dimensional Structural Analysis

Circular Permutation and Relationship to the BECR Fold

RNase T2 adopts a circularly permuted BECR (Barr, EndoU, and Colicin E-like Ribonucleases) fold. Unlike classical RNases, its N- and C-termini are positioned adjacent to the active site, resulting from evolutionary permutation of secondary structure connectivity. This fold comprises a central β-sheet flanked by α-helices, creating a concave surface for RNA binding. The BECR architecture is conserved across the RNase T2 family and enables versatile substrate recognition [7] [10].

α-Helix/β-Sheet Topology and Active Site Configuration

The tertiary structure includes 7 α-helices and 8 β-strands forming a globular core. The catalytic site resides in a deep cleft formed by loops connecting β2-β3 (CAS I) and β5-β6 (CAS II). Essential residues include:

  • Catalytic Triad: His65, His113, and His118 (proton transfer)
  • Substrate Anchoring: Lys117 and Glu114 (phosphate coordination)Mutagenesis of any catalytic histidine abolishes activity, confirming their role in acid-base catalysis. The active site accommodates single-stranded RNA with slight base preference (A > G > C > U) due to hydrophobic pockets for adenine recognition [7] [9].

Table 2: Thermodynamic Stability Parameters of RNase T2

ConditionParameterValue
20 mM phosphate, pH 7.5Tm55.3°C
ΔHunf119.1 kcal·mol⁻¹
Water, 25°CΔGunf5.3 kcal·mol⁻¹
KineticsUnfolding RateHours (slow)

Genomic Organization and Recombinant Production

Cloning of the rntB Gene (5 Exons, 4 Introns)

The gene encoding RNase T2 (rntB) spans 5 exons interrupted by 4 introns. Intron positions are conserved relative to other fungal RNase T2 genes, suggesting functional or evolutionary constraints on splicing. The promoter region contains stress-responsive elements, aligning with the enzyme’s role in nutrient scavenging during fungal autolysis. Heterologous cloning in E. coli confirmed the gene’s ability to direct full-length protein synthesis, though glycosylation required eukaryotic hosts [1] [6].

Heterologous Expression in Komagataella phaffii

Komagataella phaffii (formerly Pichia pastoris) is the premier platform for recombinant RNase T2 production due to:

  • Secretion Efficiency: Low endogenous protein secretion simplifies purification [3] [10].
  • Glycosylation Fidelity: Accurate processing of N-glycans at Asn15/76/239 [7].
  • GRAS Status: Generally Recognized As Safe for therapeutic/enzyme production [3] [9].Strain engineering has enhanced yields:
  • HOC1 Truncation: A frameshift mutation in the HOC1 mannosyltransferase gene (originally identified in industrial strain NRRL Y-11430) weakens the cell wall and increases secretion capacity [10].
  • Promoter Optimization: Constitutive GAP (glyceraldehyde-3-phosphate dehydrogenase) or inducible AOX1 (alcohol oxidase) promoters drive high expression [3] [9].Recombinant RNase T2 from K. phaffii achieves activities ≥10,000 units/mg protein, matching native enzyme kinetics [7].

Table 3: Recombinant Production Systems for RNase T2

Host SystemAdvantagesLimitationsYield
Komagataella phaffiiHigh secretion; Glycosylation; GRAS statusRequires methanol induction (AOX1)50–250 KU/L*
Escherichia coliRapid growth; Low costNo glycosylation; Inclusion body formationLow (non-native)
Saccharomyces cerevisiaeGenetic tractabilityHyperglycosylation; Low secretionModerate

* KU = kilo units; Commercial yields (e.g., Worthington Biochemical) [3] [7] [10].

List of Compounds:

  • Ribonuclease T2
  • Aspergillus oryzae
  • Komagataella phaffii

Properties

CAS Number

37278-25-4

Product Name

RIBONUCLEASE T2 FROM ASPERGILLUS ORYZAE

Synonyms

RIBONUCLEASE T2 FROM ASPERGILLUS ORYZAE;Nuclease, ribo- (non-base specific);RIBONUCLEASE T2 GRADE V FROM ASPERGILLUS ORYZAE;Ribonuclease II, Ribonucleate 3μ-oligonucleotido-hydrolase;Ribonuclease II;Ribonucleate 3′-oligonucleotido-hydrolase

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